Octreotide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

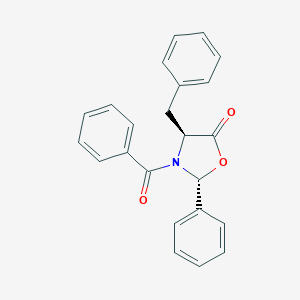

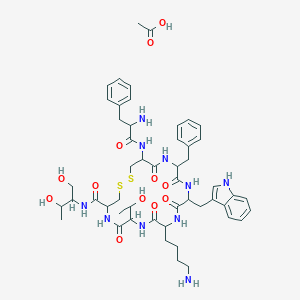

Octreotide is a synthetic octapeptide that mimics the natural hormone somatostatin. It is a potent inhibitor of growth hormone, glucagon, and insulin. This compound is primarily used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors. It was first synthesized in 1979 by chemist Wilfried Bauer and has since become a crucial therapeutic agent in endocrinology and oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octreotide can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the 4+2+2 strategy, where the peptide is assembled from smaller fragments. The process includes deblocking, coupling, and cyclization steps. For example, the hydrochloride of dipeptide HCys (Acm)ThrOl is obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C .

Industrial Production Methods: Industrial production of this compound often employs solid-phase peptide synthesis due to its scalability and efficiency. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification steps. The final product is obtained through oxidative cyclization to form the disulfide bridge .

Chemical Reactions Analysis

Types of Reactions: Octreotide undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bridges.

Reduction: Cleavage of disulfide bridges.

Substitution: Functionalization of the peptide scaffold.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Multicomponent reactions involving aldehydes, amines, and isocyanides.

Major Products:

Oxidation: Cyclic this compound with disulfide bridges.

Reduction: Linear this compound without disulfide bridges.

Substitution: Functionalized this compound derivatives with improved pharmacokinetic properties.

Scientific Research Applications

Octreotide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and functionalization.

Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.

Medicine: Widely used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors. .

Industry: Employed in the development of long-acting formulations and drug delivery systems.

Mechanism of Action

Octreotide exerts its effects by binding to somatostatin receptors, predominantly SSTR2 and SSTR5. This binding inhibits the secretion of growth hormone, glucagon, and insulin. The compound mimics the natural hormone somatostatin but is more potent and has a longer half-life. The inhibition of hormone secretion is achieved through the activation of G-protein-coupled receptors, leading to the suppression of adenylate cyclase activity and reduction of cyclic adenosine monophosphate levels .

Comparison with Similar Compounds

Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

Pasireotide: A somatostatin analog with a broader receptor binding profile, used for Cushing’s disease and acromegaly.

Vapreotide: A somatostatin analog used for the treatment of esophageal variceal bleeding

Uniqueness of Octreotide: this compound is unique due to its high potency, longer half-life, and selective receptor binding profile. It is more effective than natural somatostatin in inhibiting hormone secretion and has better pharmacokinetic properties. Additionally, this compound’s ability to be conjugated with various molecules for targeted drug delivery and imaging makes it a versatile compound in both therapeutic and diagnostic applications .

Properties

Key on ui mechanism of action |

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. |

|---|---|

CAS No. |

79517-01-4 |

Molecular Formula |

C53H74N10O14S2 |

Molecular Weight |

1139.3 g/mol |

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |

InChI Key |

QWFYIFWTVZFPRY-LODIGNQBSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O |

melting_point |

153-156 |

Key on ui other cas no. |

79517-01-4 |

physical_description |

Liquid |

Pictograms |

Irritant |

Related CAS |

83150-76-9 (Parent) |

sequence |

FCFWKTCT |

solubility |

1.22e-02 g/L |

Synonyms |

Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344417.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)

methanone](/img/structure/B344421.png)

![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)

![1-[4-benzoyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344434.png)